molecular formula C19H27N3O4 B11589780 9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No.: B11589780
M. Wt: 361.4 g/mol
InChI Key: MYFCPDLICZLDEE-UHFFFAOYSA-N
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Description

9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves multiple steps. One common approach is to start with the appropriate carboline precursor and introduce the bis(2-hydroxyethyl)amino group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like silver carbonate to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets and pathways. As an amine, it can accept hydrogen ions to form hydroxide and a conjugate acid, which can raise the pH of the solution . Additionally, its surfactant properties allow it to lower the interfacial tension in mixtures, preventing separation of emulsions or precipitation of compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its carboline structure also distinguishes it from other similar compounds, providing unique biological and chemical properties.

Properties

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

9-[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl]-2-methyl-3,4-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C19H27N3O4/c1-20-7-6-16-15-4-2-3-5-17(15)22(18(16)19(20)26)13-14(25)12-21(8-10-23)9-11-24/h2-5,14,23-25H,6-13H2,1H3

InChI Key

MYFCPDLICZLDEE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)N(C3=CC=CC=C23)CC(CN(CCO)CCO)O

Origin of Product

United States

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